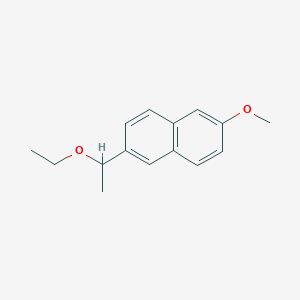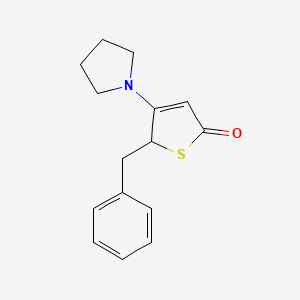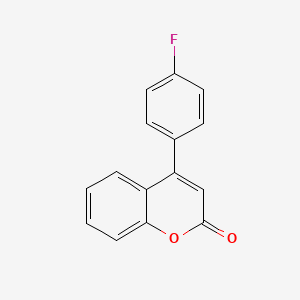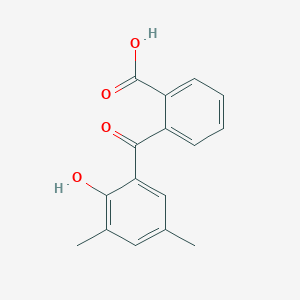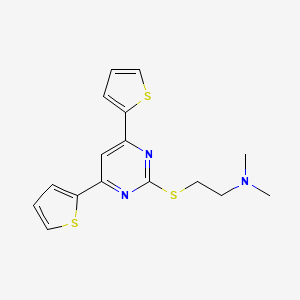
7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenyl-2H-1-benzopyran-2-one and pentanol.
Etherification Reaction: The key step involves the etherification of the hydroxyl group at the 7-position of the benzopyran ring with pentanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by passing the reactants through a series of reactors under controlled conditions.
Automated Synthesis: Automated systems can be employed to optimize reaction conditions and improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways: The compound may modulate signaling pathways, such as those involved in oxidative stress, inflammation, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(Methoxy)-3-phenyl-2H-1-benzopyran-2-one: This compound has a methoxy group instead of a pentyloxy group at the 7-position.
7-(Ethoxy)-3-phenyl-2H-1-benzopyran-2-one: This compound has an ethoxy group instead of a pentyloxy group at the 7-position.
7-(Butoxy)-3-phenyl-2H-1-benzopyran-2-one: This compound has a butoxy group instead of a pentyloxy group at the 7-position.
Uniqueness
The uniqueness of 7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one lies in its specific structural features, which may confer distinct biological activities and physicochemical properties compared to its analogs. The length and flexibility of the pentyloxy group can influence the compound’s interactions with molecular targets and its overall pharmacokinetic profile.
Eigenschaften
| 112565-27-2 | |
Molekularformel |
C20H20O3 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
7-pentoxy-3-phenylchromen-2-one |
InChI |
InChI=1S/C20H20O3/c1-2-3-7-12-22-17-11-10-16-13-18(15-8-5-4-6-9-15)20(21)23-19(16)14-17/h4-6,8-11,13-14H,2-3,7,12H2,1H3 |
InChI-Schlüssel |
APKAUQXWXLOUIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



